

A Comparative Sensory Analysis of α -Damascone and β -Damascone

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Compound of Interest

Compound Name: *alpha-Damascone*

Cat. No.: *B1235874*

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This guide provides an objective comparison of the sensory profiles of two closely related isomers, α -Damascone and β -Damascone. These compounds, belonging to the family of rose ketones, are renowned for their potent and complex aroma profiles, making them key ingredients in the flavor and fragrance industry. This document summarizes their distinct sensory characteristics, supported by quantitative data and detailed experimental methodologies for sensory evaluation.

Comparative Sensory Profiles

α -Damascone and β -Damascone, while structurally similar, exhibit discernible differences in their odor and flavor profiles. α -Damascone is often characterized by a more pronounced fruity and apple-like scent, whereas β -Damascone tends to present a deeper, richer profile with notes of blackcurrant, plum, and tobacco.^{[1][2]} Both are described as having floral and rosy characteristics.^{[1][3]}

In terms of flavor, α -Damascone is described as having sweet, fruity, and woody notes with a green seedy background.^[4] β -Damascone's flavor profile includes fruity, green, jammy, and tropical notes, with hints of tobacco and honey.^[5]

Data Presentation: Quantitative Sensory Data

The following table summarizes the key quantitative sensory attributes of α -Damascone and β -Damascone.

Sensory Attribute	α -Damascone	β -Damascone
Odor Threshold in Water	1.5-100 ppb (parts per billion)	0.002 ppb (for β -Damasconone)
Odor Profile	Intense rose-like floral, fruity (apple, pear), honeyed, green, and tobacco-like undertones. [4]	Prominent fruity notes (ripe plum, blackcurrant, sweet berries), floral undertones, and nuances of honey or mild tobacco.[5]
Flavor Profile	Sweet, fruity, floral, woody with a green berry nuance.[4]	Fruity, green, jammy, berry, tropical, with notes of tobacco and honey.[5]
FEMA Number	3420	3243

Experimental Protocols

The sensory data for α -Damascone and β -Damascone are typically determined through a combination of instrumental analysis, such as Gas Chromatography-Olfactometry (GC-O), and sensory evaluation by trained human panels. A common methodology for characterizing the sensory attributes of these compounds is Quantitative Descriptive Analysis (QDA).

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the distinct aroma and flavor attributes of α -Damascone and β -Damascone.

1. Panelist Selection and Training:

- Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe aromas and flavors, and availability.
- Training: Panelists undergo intensive training to develop a consensus vocabulary to describe the sensory attributes of the damascones. This involves exposure to a range of reference

standards representing fruity, floral, sweet, and other relevant aroma and flavor notes.

2. Sample Preparation:

- **Dilution:** Samples of α -Damascone and β -Damascone are prepared by diluting them in a neutral solvent, such as mineral oil for olfaction or a 10% ethanol/water solution for flavor evaluation, to a concentration that is clearly perceptible but not overpowering.
- **Blinding and Randomization:** All samples are coded with three-digit random numbers to prevent bias. The order of presentation is randomized for each panelist.

3. Evaluation Procedure:

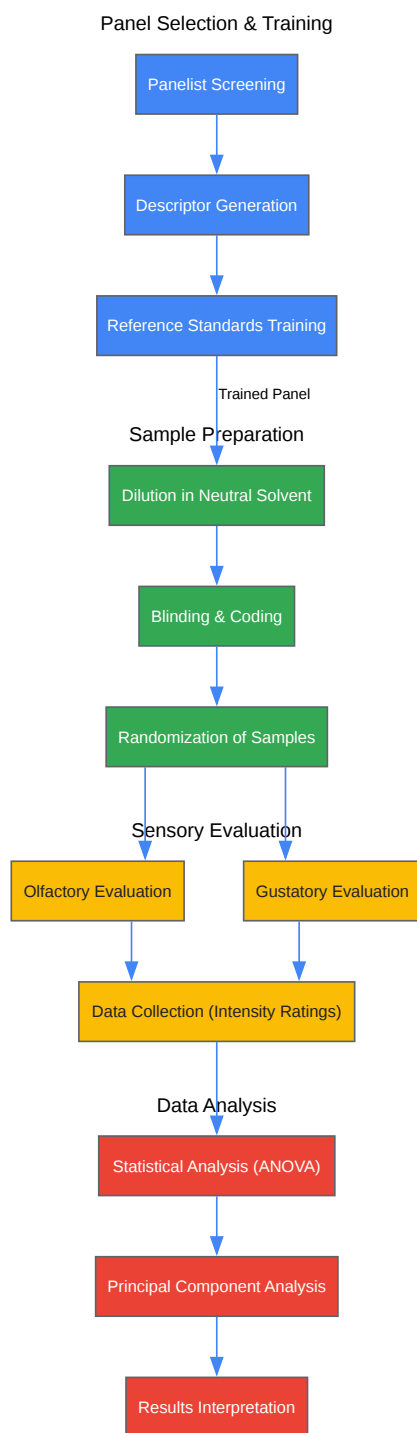
- **Environment:** The evaluation is conducted in a sensory analysis laboratory equipped with individual booths, controlled lighting, and ventilation to minimize distractions.
- **Olfactory Evaluation:** For odor assessment, samples are presented on fragrance strips or in sniff bottles. Panelists are instructed to sniff each sample and rate the intensity of each identified attribute.
- **Gustatory Evaluation:** For flavor assessment, panelists take a small sip of the diluted sample, hold it in their mouth for a few seconds, and then expectorate. They then rate the intensity of the perceived flavor attributes.
- **Palate Cleansing:** Panelists cleanse their palate between samples with unsalted crackers and water.

4. Data Analysis:

- The intensity ratings from all panelists are collected and analyzed using statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the mean intensity ratings for each attribute between α -Damascone and β -Damascone.

Mandatory Visualization

Sensory Evaluation Workflow for Damascones

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Caption: Workflow for Quantitative Descriptive Analysis of Damascones.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com